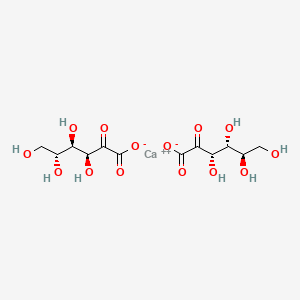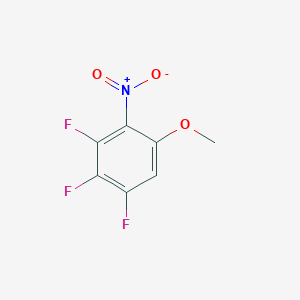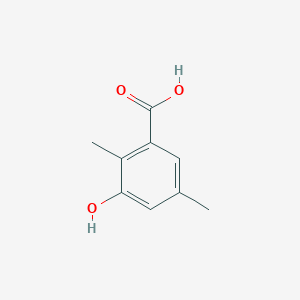
2-ceto-D-gluconato de calcio
Descripción general
Descripción
Calcium 2-keto-D-gluconate is a bacterial metabolite found in Pseudomonas and is a precursor in the synthesis of the antioxidant D-erythorbic acid . It is also used as a mineral supplement and medication when there is insufficient calcium in the diet .
Synthesis Analysis
The production of 2-keto-D-gluconic acid (2KGA) can be enhanced by overexpressing the ga2dh gene, which encodes the membrane-bound gluconate-2-dehydrogenase enzyme (GA2DH). This has been demonstrated in Gluconobacter oxydans DSM2003 . Another study showed that a purified native flavin adenine dinucleotide-dependent mGADH (FAD-mGADH) from Pseudomonas plecoglossicida JUIM01 is a critical enzyme for 2KGA production .Chemical Reactions Analysis
The pathway of glucose direct oxidation in Pseudomonas includes two enzymes: (i) glucose to gluconic acid: membrane-bound pyrroloquinoline quinone-dependent glucose 1-dehydrogenase (PQQ-mGDH, EC 1.1.5.2) and (ii) gluconic acid to 2KGA: membrane-bound flavin adenine dinucleotide-dependent gluconate 2-dehydrogenase (FAD-mGADH, EC 1.1.99.3) .Physical and Chemical Properties Analysis
The specific activity of FAD-mGADH was determined as 90.71 U/mg at optimum pH and temperature of 6.0 and 35 °C . The Km and Vmax values of calcium D-gluconate were 0.631 mM and 0.734 mM/min .Aplicaciones Científicas De Investigación
Medicina: Suplemento de calcio y salud ósea
El 2-ceto-D-gluconato de calcio se utiliza en medicina principalmente como suplemento de calcio. Es beneficioso para mantener la salud ósea y prevenir afecciones como la osteoporosis. Su alta biodisponibilidad lo convierte en una opción eficaz para la reposición de calcio en personas con deficiencias .
Agricultura: Enmienda del suelo y nutrición de las plantas
En agricultura, el this compound sirve como enmienda del suelo, mejorando la estructura del suelo y proporcionando nutrientes esenciales a las plantas. Ayuda en la regulación de los niveles de pH en el suelo y mejora la absorción de otros minerales vitales por parte de las plantas .
Industria alimentaria: Conservante y regulador del pH
La industria alimentaria utiliza el this compound como conservante y regulador del pH. Ayuda a prolongar la vida útil de los productos perecederos y mantiene la acidez deseada en varios productos alimenticios .
Ciencias ambientales: Agente quelante biodegradable
El this compound actúa como agente quelante biodegradable en aplicaciones ambientales. Se utiliza para eliminar metales pesados y otros contaminantes de las aguas residuales, ayudando en los procesos de purificación del agua .
Biotecnología: Producción de enzimas e ingeniería metabólica
En biotecnología, este compuesto es fundamental en la producción de enzimas y la ingeniería metabólica. Se utiliza como sustrato para la producción de enzimas como la glucosa deshidrogenasa, que son cruciales en varios procesos bioquímicos .
Síntesis química: Intermedio para compuestos orgánicos
El this compound es un intermedio importante en la síntesis química de varios compuestos orgánicos, incluidos los compuestos heterocíclicos y los productos químicos regioselectivos. Se valora por su papel en la facilitación de diversas reacciones químicas .
Ciencia de los materiales: Plastificante de cemento y constructor de detergentes
En la ciencia de los materiales, se emplea como plastificante de cemento y constructor de detergentes. Mejora la trabajabilidad de las mezclas de cemento y mejora la eficiencia de limpieza de los detergentes .
Productos farmacéuticos: Producción de antioxidantes
La industria farmacéutica utiliza el this compound en la producción de antioxidantes como el ácido eritórbico, que se utiliza como aditivo y conservante alimentario debido a sus propiedades antioxidantes .
Mecanismo De Acción
Target of Action
Calcium 2-keto-D-gluconate, a highly soluble calcium salt , primarily targets the regulation of nerve and muscle performance via action potential threshold regulation . It also plays a crucial role in maintaining calcium balance and preventing bone loss when taken orally .
Mode of Action
Calcium 2-keto-D-gluconate interacts with its targets by providing a source of calcium ions. In the case of hydrogen fluoride exposures, it complexes free fluoride ions to prevent or reduce toxicity . Additionally, it helps correct fluoride-induced hypocalcemia .
Biochemical Pathways
Calcium 2-keto-D-gluconate is involved in several biochemical pathways. It is metabolized through two pathways leading to D-gluconate as a common intermediate: via 2-keto-D-gluconate, and via 2-keto-L-gulonate, L-idonate, and 5-keto-D-gluconate . This compound is also involved in the direct oxidation route of D-glucose to D-gluconate, the pentose cycle pathway, and a possible Embden-Meyerhof-Parnas pathway .
Pharmacokinetics
It is known that the relative oral bioavailability of calcium from calcium glucoheptonate, a highly soluble calcium salt containing 82% of elemental calcium, is high compared to that of calcium carbonate . More research is needed to fully understand the ADME properties of Calcium 2-keto-D-gluconate.
Result of Action
The result of Calcium 2-keto-D-gluconate’s action is the maintenance of normal nerve, muscle, and cardiac function . It also helps maintain calcium balance and prevent bone loss . In the context of hydrogen fluoride exposures, it acts to prevent or reduce toxicity and correct hypocalcemia .
Action Environment
The action of Calcium 2-keto-D-gluconate can be influenced by environmental factors. For instance, the provision of sufficient oxygen can enhance the positive effect of gene overexpression on 2-keto-D-gluconic acid production . Furthermore, the addition of a hydrogen donor such as D-glucose is essential for its production .
Safety and Hazards
Direcciones Futuras
The production of 2KGA can be improved by overexpressing the ga2dh gene in Gluconobacter oxydans. Supply of sufficient oxygen enhances the positive effect of gene overexpression on 2KGA production . Further genetic modification of Pseudomonas plecoglossicida JUIM01 could potentially improve 2KGA productivity .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Calcium 2-keto-D-gluconate involves the conversion of D-gluconic acid to 2-keto-D-gluconic acid, followed by the reaction of 2-keto-D-gluconic acid with calcium hydroxide to form Calcium 2-keto-D-gluconate.", "Starting Materials": [ "D-gluconic acid", "Calcium hydroxide" ], "Reaction": [ "D-gluconic acid is oxidized to 2-keto-D-gluconic acid using an oxidizing agent such as nitric acid or hydrogen peroxide.", "The resulting 2-keto-D-gluconic acid is then reacted with calcium hydroxide in a neutralization reaction to form Calcium 2-keto-D-gluconate.", "The product is then purified through recrystallization or other suitable methods." ] } | |
| Calcium is essential for the functional integrity of the nervous, muscular, and skeletal systems. It plays a role in normal cardiac function, renal function, respiration, blood coagulation, and cell membrane and capillary permeability. Also, calcium helps to regulate the release and storage of neurotransmitters and hormones, the uptake and binding of amino acids, absorption of vitamin B 12, and gastrin secretion. The major fraction (99%) of calcium is in the skeletal structure primarily as hydroxyapatite, Ca 10(PO 4) 6(OH) 2; small amounts of calcium carbonate and amorphous calcium phosphates are also present. The calcium of bone is in a constant exchange with the calcium of plasma. Since the metabolic functions of calcium are essential for life, when there is a disturbance in the calcium balance because of dietary deficiency or other causes, the stores of calcium in bone may be depleted to fill the body's more acute needs. Therefore, on a chronic basis, normal mineralization of bone depends on adequate amounts of total body calcium. | |
Número CAS |
3470-37-9 |
Fórmula molecular |
C12H18CaO14 |
Peso molecular |
426.34 g/mol |
Nombre IUPAC |
calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate |
InChI |
InChI=1S/2C6H10O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-4,7-10H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+;/m11./s1 |
Clave InChI |
NNLOHLDVJGPUFR-JQTJLMCZSA-L |
SMILES isomérico |
C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.[Ca+2] |
SMILES |
C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.[Ca+2] |
SMILES canónico |
C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.[Ca+2] |
Color/Form |
Crystals, granules, or powder |
Densidad |
0.30-0.65 g/cm³ |
melting_point |
120 °C 178 °C |
Descripción física |
Odourless, white crystalline granules or powder, stable in air Odorless solid; Soluble in water; [HSDB] White powder; [Sigma-Aldrich MSDS] WHITE SOLID IN VARIOUS FORMS. |
Solubilidad |
Soluble in water, insoluble in ethanol Slowly soluble in 5 parts boiling water; insoluble in alc or other organic solvents. Slowly soluble in 30 parts cold, about 5 parts boiling water Insoluble in acetic acid Sol in water 3.3 g/100 cc at 15 °C In water, 3.33X10+4 mg/L at 25 °C Solubility in water, g/100ml at 25 °C: 3.5 (moderate) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methoxyimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1593339.png)






![methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1593353.png)


![(4s)-4-Ethyl-4-hydroxy-1h-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4h,12h)-dione 6-oxide](/img/structure/B1593357.png)


